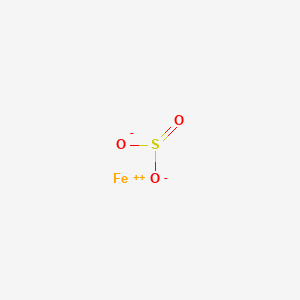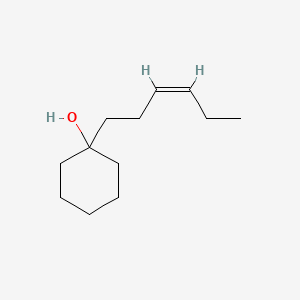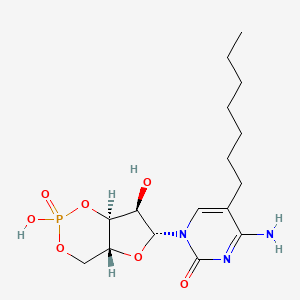
5-n-Octylcytidine 3',5'-cyclic monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-n-Octylcytidine 3’,5’-cyclic monophosphate est un dérivé nucléotidique cyclique de la cytidine. C'est un composé d'intérêt dans diverses études biochimiques et pharmacologiques en raison de son rôle potentiel de second messager dans les voies de signalisation cellulaire. Ce composé se caractérise structurellement par la présence d'une base cytidine liée à un groupe phosphate cyclique et une chaîne latérale octyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-n-Octylcytidine 3’,5’-cyclic monophosphate implique généralement la cyclisation de dérivés de la cytidine. Une méthode courante comprend l'utilisation de la chimie des phosphoramidites, où la cytidine est d'abord protégée puis réagit avec un agent phosphorylant pour former le phosphate cyclique. Le groupe octyle peut être introduit par des réactions d'alkylation utilisant des halogénures d'octyle en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des synthétiseurs automatisés et des techniques de purification à haut débit telles que la chromatographie liquide haute performance (HPLC). Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés, impliquant souvent des conditions contrôlées de température et de pH.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-n-Octylcytidine 3’,5’-cyclic monophosphate peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe phosphate, en utilisant des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en solution aqueuse.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Amines ou thiols dans un solvant organique comme le diméthylsulfoxyde (DMSO).
Principaux produits formés
Oxydation : Dérivés oxydés de la base cytidine.
Réduction : Formes réduites de la base cytidine.
Substitution : Dérivés substitués avec divers groupes fonctionnels liés au groupe phosphate.
Applications de la recherche scientifique
Le 5-n-Octylcytidine 3’,5’-cyclic monophosphate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement des nucléotides cycliques dans diverses réactions chimiques.
Biologie : Investigué pour son rôle de second messager dans les voies de signalisation cellulaire, en particulier dans la régulation des canaux ioniques et des protéines kinases.
Médecine : Applications thérapeutiques potentielles dans le traitement des maladies liées à une signalisation cellulaire dysfonctionnelle, telles que certains cancers et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de biosenseurs et d'outils diagnostiques en raison de ses propriétés de liaison spécifiques et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action du 5-n-Octylcytidine 3’,5’-cyclic monophosphate implique son interaction avec des cibles moléculaires spécifiques au sein de la cellule. Il agit comme un second messager en se liant et en activant les canaux ioniques dépendants des nucléotides cycliques et les protéines kinases. Cette liaison déclenche une cascade d'événements intracellulaires qui régulent divers processus physiologiques, notamment l'expression génétique, la croissance cellulaire et l'apoptose.
Applications De Recherche Scientifique
5-n-Octylcytidine 3’,5’-cyclic monophosphate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides in various chemical reactions.
Biology: Investigated for its role as a second messenger in cellular signaling pathways, particularly in the regulation of ion channels and protein kinases.
Medicine: Potential therapeutic applications in the treatment of diseases related to dysfunctional cellular signaling, such as certain cancers and neurodegenerative disorders.
Industry: Utilized in the development of biosensors and diagnostic tools due to its specific binding properties and reactivity.
Mécanisme D'action
The mechanism of action of 5-n-Octylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets within the cell. It acts as a second messenger by binding to and activating cyclic nucleotide-gated ion channels and protein kinases. This binding triggers a cascade of intracellular events that regulate various physiological processes, including gene expression, cell growth, and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
- Adénosine monophosphate cyclique (AMPc)
- Guanosine monophosphate cyclique (GMPc)
- Uridine monophosphate cyclique (UMPc)
- Cytidine monophosphate cyclique (CMPc)
Unicité
Le 5-n-Octylcytidine 3’,5’-cyclic monophosphate est unique en raison de la présence de la chaîne latérale octyle, qui augmente sa lipophilie et modifie potentiellement son interaction avec les membranes cellulaires et les protéines. Cette modification structurelle peut entraîner des différences dans son activité biologique et sa spécificité par rapport aux autres nucléotides cycliques.
Propriétés
Numéro CAS |
117309-94-1 |
|---|---|
Formule moléculaire |
C16H26N3O7P |
Poids moléculaire |
403.37 g/mol |
Nom IUPAC |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-amino-5-heptylpyrimidin-2-one |
InChI |
InChI=1S/C16H26N3O7P/c1-2-3-4-5-6-7-10-8-19(16(21)18-14(10)17)15-12(20)13-11(25-15)9-24-27(22,23)26-13/h8,11-13,15,20H,2-7,9H2,1H3,(H,22,23)(H2,17,18,21)/t11-,12-,13-,15-/m1/s1 |
Clé InChI |
AUUXQIVNYSIYOR-RGCMKSIDSA-N |
SMILES isomérique |
CCCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)O)O |
SMILES canonique |
CCCCCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


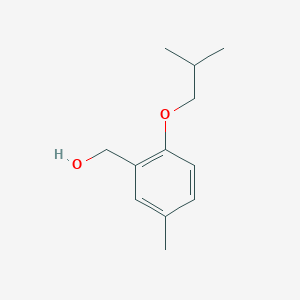
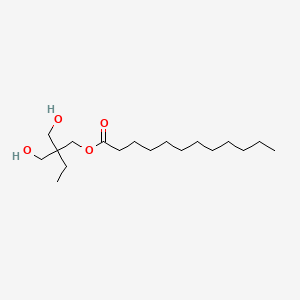
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
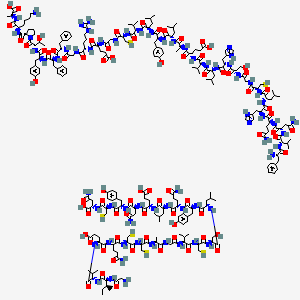
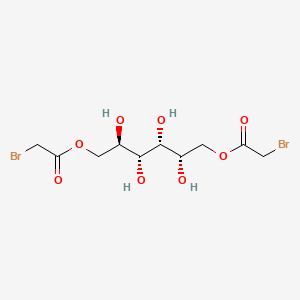
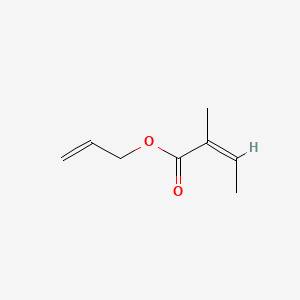
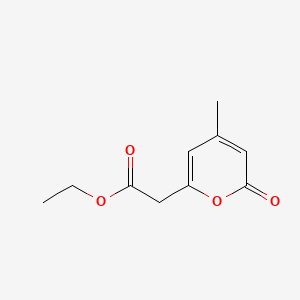

![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)

